![molecular formula C20H15ClN4OS B2813981 1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946200-30-2](/img/structure/B2813981.png)

1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

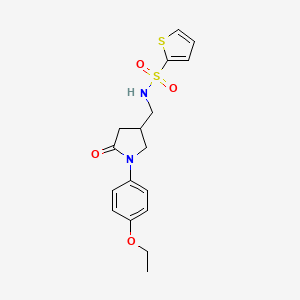

1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Antimicrobial and Anticancer Applications

- A study by Hafez et al. (2016) described the synthesis of novel pyrazole derivatives, including those related to the target compound, showing significant in vitro antimicrobial and higher anticancer activity compared to the reference drug, doxorubicin (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

- Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating good herbicidal activity against specific plant species at a concentration of 100 mg/L, indicating potential agricultural applications (Jin Luo, Anlin Zhao, C. Zheng, Tao Wang, 2017).

- Reddy et al. (2010) focused on synthesizing linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, revealing that certain derivatives exhibit good inhibitory activity against tested microbial strains (Cherkupally Sanjeeva Reddy, Macherla Vani Devi, Malladi Sunitha, Adki Nagaraj, 2010).

Herbicidal Activity

- The work by Jin Luo and colleagues in 2017 also highlights the utility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as herbicides, showcasing their effectiveness in inhibiting the growth of significant agricultural pests (Jin Luo et al., 2017).

Synthesis and Biological Evaluation

- Another study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them for anticancer and anti-5-lipoxygenase activities. The study found compounds that exhibited notable activities, thus contributing to the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016).

Mechanism of Action

Target of Action

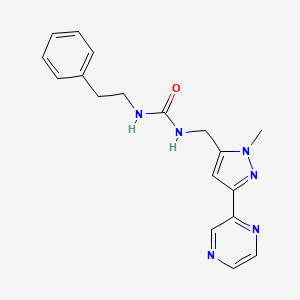

The primary target of HMS3525H17 is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), are a family of serine/threonine-specific protein kinases that play a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

HMS3525H17 is an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of Akt . This results in the inhibition of the downstream signaling pathways that are regulated by Akt .

Biochemical Pathways

The inhibition of Akt by HMS3525H17 affects several downstream pathways. One of the key pathways is the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth . By inhibiting Akt, HMS3525H17 can suppress the activation of mTOR, a key regulator of cell growth and proliferation .

Pharmacokinetics

HMS3525H17 has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The inhibition of Akt and its downstream signaling pathways by HMS3525H17 leads to a decrease in cell proliferation and an increase in apoptosis . In a breast cancer xenograft model, HMS3525H17 has been shown to inhibit tumor growth .

properties

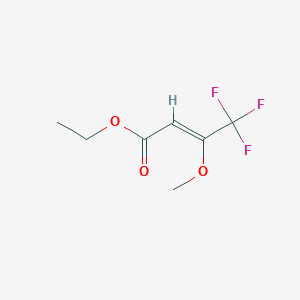

IUPAC Name |

1-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4OS/c21-15-8-10-16(11-9-15)25-18-17(13-22-25)19(26)24-20(23-18)27-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,23,24,26)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQXGJOLJPUUGC-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

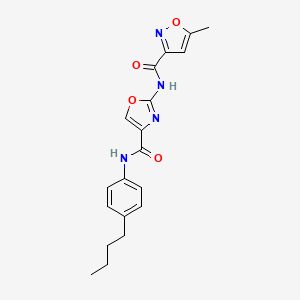

Product Name |

1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-](/img/structure/B2813902.png)

![3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2813904.png)

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2813905.png)

![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine](/img/structure/B2813912.png)

![1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea](/img/structure/B2813919.png)